N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
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Description
N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a useful research compound. Its molecular formula is C25H30N2O5S and its molecular weight is 470.58. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, which can have various effects on the body.
Mode of Action
This compound acts as an inhibitor of cholinesterase enzymes . By binding to these enzymes, it prevents them from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the nervous system, leading to enhanced nerve signal transmission.
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway . This pathway involves the transmission of nerve signals using acetylcholine as a neurotransmitter. By inhibiting cholinesterase enzymes, the compound increases the concentration of acetylcholine, thereby enhancing the transmission of nerve signals in this pathway.
Result of Action
The inhibition of cholinesterase enzymes by this compound leads to an increased concentration of acetylcholine in the nervous system . This can enhance nerve signal transmission, which may have therapeutic effects in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Biochemical Analysis
Biochemical Properties
The compound N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}-3-(2-phenylethenesulfonamido)propanamide has shown inhibitory potential against cholinesterases and lipoxygenase enzymes . The inhibitory activity of this compound is integrated in the whole molecule .
Cellular Effects
Given its inhibitory activity against cholinesterases and lipoxygenase enzymes , it can be inferred that it may influence cell signaling pathways related to these enzymes.
Molecular Mechanism
The molecular mechanism of action of N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}-3-(2-phenylethenesulfonamido)propanamide involves the inhibition of cholinesterases and lipoxygenase enzymes
Properties
IUPAC Name |
N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5S/c28-24(10-14-27-33(29,30)17-11-20-6-2-1-3-7-20)26-19-25(12-4-5-13-25)21-8-9-22-23(18-21)32-16-15-31-22/h1-3,6-9,11,17-18,27H,4-5,10,12-16,19H2,(H,26,28)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQQGUSRVYXWFQ-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CNC(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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